2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
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Overview
Description
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a substituted amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid typically involves the reaction of 4-methylphenylamine with methylsulfonyl chloride to form N-(4-methylphenyl)-N-(methylsulfonyl)amine. This intermediate is then reacted with glycine to form N-(4-methylphenyl)-N-(methylsulfonyl)glycine. Finally, this compound undergoes a coupling reaction with 2-aminobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-{[N-(4-carboxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid.
Reduction: 2-{[N-(4-aminophenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid.
Substitution: this compound derivatives with various substituents.
Scientific Research Applications
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
- 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid
- 4-{[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Uniqueness
2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more effective in certain applications compared to its similar counterparts.
Properties
Molecular Formula |
C17H18N2O5S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[2-(4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H18N2O5S/c1-12-7-9-13(10-8-12)19(25(2,23)24)11-16(20)18-15-6-4-3-5-14(15)17(21)22/h3-10H,11H2,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
YHIDQURNQRLZFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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